Lipophilicity Tuning: sec-Butyl Occupies a Unique Intermediate logP Window Between Methyl and tert-Butyl
The computed octanol-water partition coefficient (XLogP3-AA) of 3-(sec-butyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole is 1.8 [1]. This value lies between the more hydrophilic 3-methyl analog (XLogP 0.7) and the more lipophilic 3-tert-butyl analog (XLogP 2.0) [2][3]. The 1.1 log unit span across the three compounds translates to an approximately 12-fold difference in theoretical lipid partitioning, offering medicinal chemists a graduated lipophilicity series for structure-activity relationship (SAR) exploration.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.8 |
| Comparator Or Baseline | 3-Methyl analog (CAS 795310-41-7): XLogP3-AA = 0.7; 3-tert-Butyl analog (CAS 1036625-17-8): XLogP3-AA = 2.0 |
| Quantified Difference | sec-Butyl is +1.1 log units above methyl and -0.2 log units below tert-butyl |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem (2021/2025 releases) |
Why This Matters
The intermediate lipophilicity of the sec-butyl analog can improve aqueous solubility while retaining sufficient membrane permeability, a balance that is critical for oral bioavailability and may not be achievable with the methyl (too polar) or tert-butyl (too lipophilic) variants.
- [1] PubChem Compound Summary for CID 63717021, 3-(sec-Butyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1245527-54-1 (accessed 2026-05-02). View Source
- [2] PubChem Compound Summary for CID 24208853, 4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/795310-41-7 (accessed 2026-05-02). View Source
- [3] PubChem Compound Summary for CID 28520142, 3-Tert-butyl-5-(piperidin-4-YL)-1,2,4-oxadiazole. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/28520142 (accessed 2026-05-02). View Source
